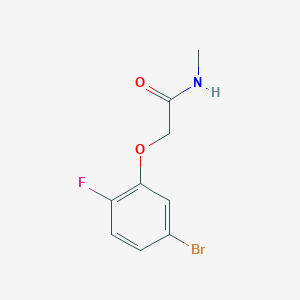

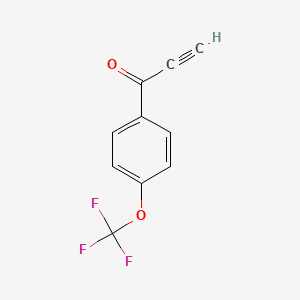

5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester

説明

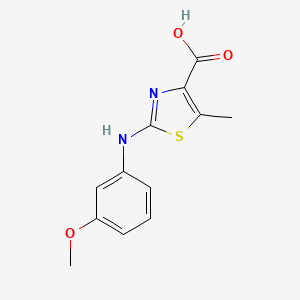

The compound “5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a carboxylic acid ethyl ester group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . For example, the protodeboronation of pinacol boronic esters has been reported . In another study, an environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O was developed for the synthesis of 5-methyl-2-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The key process in the synthesis of similar compounds is often the nitration of a precursor molecule . For example, the nitration of methyl 3-methylbenzoate has been reported . Protodeboronation of pinacol boronic esters has also been utilized in the synthesis of related compounds .科学的研究の応用

Synthesis and Chemical Properties

Thiazolecarboxylic Acid Derivatives Synthesis : Acylation and methylation methods were used to synthesize derivatives of 2-amino-4-methylthiazole-5-carboxylic acid, which are structurally related to 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester. These methods led to various derivatives, demonstrating the versatility of thiazolecarboxylic acids in synthetic chemistry (Dovlatyan et al., 2004).

Photolysis in Synthesis : The study demonstrated the use of photolysis for synthesizing thiazole-5-carboxylate esters, which is relevant for understanding the synthesis pathways of related compounds like 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester (Fong et al., 2004).

Pharmacological Applications

- Calcium Channel Blockers : A study on 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters revealed their potential as calcium channel blockers. This finding is significant for understanding the pharmacological potential of structurally similar compounds like 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester (Atwal et al., 1987).

Molecular Structure Analysis

- Structural and Theoretical Studies : Research on 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, which shares a thiazole structure with the compound , provided insights into its molecular structure through spectroscopic and X-ray diffraction methods (Acar et al., 2017).

Chemical Reactions and Interactions

- Reactions with Bases : A study on the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases offers insights into the chemical behavior of similar thiazole derivatives, which can be applied to understand the reactivity of 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester (Remizov et al., 2019).

Antibacterial Applications

- Antibacterial Activity Study : Research on 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, which are structurally related to the compound , highlighted their potential antibacterial activity. This suggests possible antibacterial applications for 5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester (Markovich et al., 2014).

作用機序

Target of Action

Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound might also interact with various cellular targets.

Mode of Action

The exact mode of action would depend on the specific targets the compound interacts with. For instance, some compounds might inhibit or activate certain enzymes, alter cell membrane permeability, or interact with DNA or RNA .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

将来の方向性

The future directions for research on “5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester” and similar compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields such as medicine and pharmacology. The development of more economic, green nitration processes for the synthesis of these types of compounds is highly desirable .

特性

IUPAC Name |

ethyl 5-methyl-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)20-12(14-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFRKOSFVJIJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-nitrophenyl)-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)

![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)

amine](/img/structure/B1411925.png)